Bms 188107

Calcium channel pharmacology KATP channel selectivity Ischemia-reperfusion mechanism

BMS-188107 (CAS: 139232-80-7) is a pyranoquinoline derivative originally developed as a structural analog of the ATP-sensitive potassium channel (KATP) opener cromakalim. Unlike its parent chemotype, BMS-188107 exhibits no KATP opening activity in nonischemic myocardium or vascular smooth muscle, but instead functions as a relatively potent calcium antagonist.

Molecular Formula C25H26N2O4
Molecular Weight 418.5 g/mol
CAS No. 139232-80-7
Cat. No. B1667172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBms 188107
CAS139232-80-7
SynonymsBms 188107;  Bms-188107;  Bms188107
Molecular FormulaC25H26N2O4
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCC1(C(C(C2=C(O1)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)N5CCCC5=O)O)C
InChIInChI=1S/C25H26N2O4/c1-25(2)23(29)21(26-14-8-13-19(26)28)20-22(31-25)17-11-6-7-12-18(17)27(24(20)30)15-16-9-4-3-5-10-16/h3-7,9-12,21,23,29H,8,13-15H2,1-2H3/t21-,23+/m0/s1
InChIKeyKLSKINYBELQIRV-JTHBVZDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-188107 (139232-80-7) – A Structurally Distinct Calcium Antagonist with Proven Anti-Ischemic Efficacy for Cardiovascular Research Procurement


BMS-188107 (CAS: 139232-80-7) is a pyranoquinoline derivative originally developed as a structural analog of the ATP-sensitive potassium channel (KATP) opener cromakalim. Unlike its parent chemotype, BMS-188107 exhibits no KATP opening activity in nonischemic myocardium or vascular smooth muscle, but instead functions as a relatively potent calcium antagonist [1]. This serendipitous functional switch—from KATP opener to calcium channel blocker—represents a rare and mechanistically informative differentiation within a single chemical series. The compound is characterized by a molecular formula of C25H26N2O4 and a molecular weight of 418.48 g/mol [2]. Its primary documented application lies in cardiovascular research, particularly in models of myocardial ischemia-reperfusion injury, where it has been shown to exert significant cardioprotective effects [1].

Why BMS-188107 Cannot Be Replaced by Cromakalim or Classical Calcium Channel Blockers: Critical Procurement Considerations for Ischemia-Reperfusion Studies


In research focused on myocardial ischemia-reperfusion injury, BMS-188107 occupies a unique pharmacological niche that precludes substitution with either its structural progenitor cromakalim or with conventional calcium channel antagonists such as verapamil, diltiazem, or nifedipine. Cromakalim, a canonical KATP opener, elicits cardioprotection via a fundamentally different mechanism—mitochondrial KATP channel activation—that is susceptible to blockade by glyburide [1]. BMS-188107, conversely, exerts its anti-ischemic effects through calcium channel blockade, and its cardioprotective actions are entirely resistant to KATP antagonism [1]. Classical calcium channel blockers, while sharing the calcium antagonist mechanism, belong to distinct chemical classes (phenylalkylamines, benzothiazepines, dihydropyridines) with divergent binding sites and electrophysiological profiles, and none share the pyranoquinoline scaffold that defines BMS-188107's unique structure-activity relationship [1]. For investigators studying the intersection of calcium signaling and ischemia-reperfusion pathophysiology, substituting BMS-188107 with any in-class alternative would introduce confounding mechanistic variables and compromise the interpretability of experimental outcomes.

Quantitative Differentiation of BMS-188107: Head-to-Head and Class-Level Evidence for Scientific Procurement Decisions


Target Engagement Selectivity: Calcium Channel Antagonism with Zero Detectable KATP Opening Activity

BMS-188107 was designed as a pyranoquinoline analog of the KATP opener cromakalim. However, functional testing revealed that BMS-188107 is completely devoid of KATP opening activity in both nonischemic myocardium and vascular smooth muscle preparations, while demonstrating relatively potent calcium antagonist activity [1]. This is in direct contrast to cromakalim, which robustly activates KATP channels under identical experimental conditions. The authors explicitly state that 'BMS-188107 represents the first analog of a K-ATP opener found to block calcium channels with no apparent activity on K-ATP' [1].

Calcium channel pharmacology KATP channel selectivity Ischemia-reperfusion mechanism

Functional Cardioprotection: Postischemic Contractile Recovery in Isolated Rat Hearts

In isolated rat hearts subjected to 25 minutes of global ischemia followed by 30 minutes of reperfusion, pretreatment with BMS-188107 at concentrations of 1 to 10 µM produced significant improvements in postischemic contractile function relative to untreated control hearts [1]. While the study did not include a direct comparator calcium channel blocker in the same experimental series, the magnitude of cardioprotection observed is consistent with the anti-ischemic efficacy profile expected of a calcium antagonist [1]. The reduction in lactate dehydrogenase (LDH) release—a quantitative marker of cellular injury—further substantiates the compound's protective effects [1].

Myocardial ischemia-reperfusion injury Langendorff perfused heart Contractile function recovery

KATP Blocker Insensitivity: Glyburide and 5-Hydroxydecanoate Do Not Reverse Cardioprotection

A defining feature distinguishing BMS-188107 from KATP openers is the complete insensitivity of its cardioprotective effects to pharmacological KATP blockade. In isolated rat hearts, co-administration of the non-selective KATP blocker glyburide (1 µM) or the mitochondrial KATP-selective blocker sodium 5-hydroxydecanoate (100 µM) failed to attenuate the improvements in postischemic contractile function or reductions in LDH release induced by BMS-188107 (1-10 µM) [1]. This is in stark contrast to cromakalim and other KATP openers, whose anti-ischemic actions are characteristically reversed by these same blockers [1].

KATP channel pharmacology Glyburide 5-hydroxydecanoate

Electrophysiological Selectivity: No Detectable Effect on Cardiac Sodium Channels

Given that calcium antagonists can sometimes exhibit off-target activity on cardiac sodium channels, the investigators assessed the effect of BMS-188107 on the maximum upstroke velocity (Vmax) of action potentials recorded from guinea pig papillary muscles using intracellular microelectrodes [1]. BMS-188107 produced no significant change in Vmax or any other electrophysiological parameter, confirming the absence of sodium channel blockade [1]. While a direct head-to-head comparison with a calcium antagonist known to possess sodium channel activity (e.g., bepridil) was not performed, this finding aligns BMS-188107 with the more selective calcium channel blockers such as dihydropyridines, which lack significant sodium channel effects.

Cardiac electrophysiology Sodium channel Action potential upstroke velocity

Concentration-Dependent Hemodynamic Profile: Negative Inotropy and Coronary Flow Effects

In isolated rat hearts, BMS-188107 elicited concentration-dependent cardiodepressant activity. Modest negative inotropic effects were observed at 0.5 and 1 µM, while significant cardiodepressant activity accompanied by increased coronary flow occurred only at the highest concentration tested (10 µM) [1]. This profile is consistent with the known hemodynamic actions of calcium antagonists, which typically reduce myocardial contractility and produce coronary vasodilation. However, without direct comparative data against specific calcium channel blockers in the same experimental system, this evidence is categorized as class-level inference.

Cardiac contractility Coronary flow Concentration-response

Optimized Application Scenarios for BMS-188107 Procurement Based on Validated Experimental Evidence


Mechanistic Dissection of Calcium-Dependent Cardioprotection in Ischemia-Reperfusion Models

BMS-188107 is ideally suited for ex vivo Langendorff-perfused heart studies investigating the role of calcium channel blockade in mitigating ischemia-reperfusion injury. As demonstrated by Grover et al. (1993), concentrations of 1-10 µM administered prior to ischemia significantly improve postischemic contractile recovery and reduce LDH release, while exhibiting no cross-reactivity with KATP channels [1]. This clean pharmacological profile allows researchers to isolate calcium-dependent protective mechanisms without the confounding influence of KATP modulation, making BMS-188107 a preferred tool compound over cromakalim for studies specifically targeting calcium signaling pathways in myocardial ischemia.

Functional Differentiation Studies Between Calcium Antagonism and KATP Opening

For laboratories engaged in comparative pharmacology of cardioprotective agents, BMS-188107 provides a unique opportunity to dissect the relative contributions of calcium channel blockade versus KATP channel activation. The compound's complete resistance to KATP blockers (glyburide, 5-hydroxydecanoate) contrasts sharply with the glyburide-sensitive cardioprotection afforded by cromakalim and other KATP openers [1]. By employing BMS-188107 as a KATP-insensitive calcium antagonist control, researchers can definitively assign observed protective effects to calcium channel modulation rather than mitochondrial KATP activation.

Electrophysiological Studies Requiring Selective Calcium Channel Modulation Without Sodium Channel Interference

The absence of detectable sodium channel blockade, as evidenced by the lack of effect on action potential upstroke velocity in guinea pig papillary muscles [1], positions BMS-188107 as a suitable calcium antagonist for electrophysiological investigations where sodium channel contamination must be avoided. This selectivity profile aligns BMS-188107 with the dihydropyridine class of calcium channel blockers, but with the added benefit of a distinct pyranoquinoline scaffold that may confer unique binding kinetics or voltage-dependence amenable to structure-activity relationship studies.

Validation of Calcium Antagonist Activity in Novel Chemical Series Screening

Given its well-documented functional profile—calcium antagonist activity with no KATP opening and no sodium channel block—BMS-188107 serves as a benchmark reference compound for screening campaigns aimed at identifying new calcium channel modulators within pyranoquinoline or related chemical space. Its serendipitous discovery as the 'first analog of a K-ATP opener found to block calcium channels' [1] underscores its value as a positive control in assays designed to detect functional switching between channel targets within a single structural series.

Quote Request

Request a Quote for Bms 188107

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.